molecular formula C6H14Cl2N2 B1532872 (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride CAS No. 857334-81-7

(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1532872
CAS No.: 857334-81-7
M. Wt: 185.09 g/mol
InChI Key: CTBNEKSAJTWOFM-QYCVXMPOSA-N
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Description

®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a nitrogen-containing heterocyclic compound. This compound is characterized by its bicyclic structure, which includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has significant potential in various fields, including drug discovery and synthetic chemistry, due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride typically involves the rearrangement of norbornadiene. The reaction with tosyl azide proceeds through a (2 + 3)-cycloaddition to form a transient triazoline, which then undergoes ring-opening to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: ®-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is unique due to its specific stereochemistry and the presence of two nitrogen atoms within the bicyclic framework.

Properties

IUPAC Name

(5R)-1,4-diazabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H/t6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBNEKSAJTWOFM-QYCVXMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNC1C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCN[C@H]1C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 3
(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 4
(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 5
(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 6
(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride

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